2,2,2-trichloroethyl N-hydroxycarbamate
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Overview
Description
2,2,2-Trichloroethyl N-hydroxycarbamate is a chemical compound known for its use in organic synthesis, particularly as a protecting group for amines, thiols, and alcohols. This compound is characterized by its high reactivity and ability to form stable intermediates, making it valuable in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl N-hydroxycarbamate typically involves the reaction of 2,2,2-trichloroethyl chloroformate with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or aqueous sodium hydroxide, to facilitate the formation of the carbamate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include zinc powder for deprotection, acetic acid for elimination and decarboxylation, and various bases and acids to facilitate substitution reactions. The reactions are typically carried out at ambient temperature or under mild heating .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection using zinc powder in the presence of acetic acid results in the formation of amines and elimination products .
Scientific Research Applications
2,2,2-Trichloroethyl N-hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines, thiols, and alcohols in organic synthesis.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-trichloroethyl N-hydroxycarbamate involves the formation of stable intermediates through the carbamate group. The compound acts as a protecting group by temporarily masking reactive sites on molecules, allowing for selective reactions to occur. The trichloroethyl group can be removed through deprotection reactions, typically involving zinc powder and acetic acid, resulting in the release of the protected functional group .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting group for amines and alcohols.
2,2,2-Trichloroethoxycarbonyl chloride: Similar in structure and used for similar purposes.
Uniqueness
2,2,2-Trichloroethyl N-hydroxycarbamate is unique due to its specific reactivity and stability as a protecting group. It offers advantages in terms of ease of removal and compatibility with various reaction conditions, making it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C3H4Cl3NO3 |
---|---|
Molecular Weight |
208.42 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-hydroxycarbamate |
InChI |
InChI=1S/C3H4Cl3NO3/c4-3(5,6)1-10-2(8)7-9/h9H,1H2,(H,7,8) |
InChI Key |
FQJCGMZDIQXSPV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC(=O)NO |
Origin of Product |
United States |
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